molecular formula C22H26ClN3O4S B130481 Moricizine hydrochloride CAS No. 29560-58-5

Moricizine hydrochloride

Cat. No.: B130481
CAS No.: 29560-58-5
M. Wt: 464.0 g/mol
InChI Key: GAQAKFHSULJNAK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Moricizine hydrochloride primarily targets the sodium channels in the heart muscle . These channels play a crucial role in the propagation of electrical signals that regulate the heart’s rhythm.

Mode of Action

This compound works by inhibiting the rapid inward sodium current across myocardial cell membranes . This action decreases excitability, conduction velocity, and automaticity as a result of slowed atrioventricular (AV) nodal and His-Purkinje conduction .

Biochemical Pathways

The inhibition of sodium channels by this compound affects the action potential duration (APD) in Purkinje fibers . It also decreases the effective refractory period (ERP) but to a lesser extent than the APD, so the ERP/APD ratio is increased . This modulation of the cardiac action potential helps to restore normal heart rhythm.

Pharmacokinetics

This compound undergoes an extensive first-pass metabolism in the liver . It has a large apparent volume of distribution, probably related to peripheral tissue binding . Plasma protein binding is about 95%, and biotransformation of Moricizine is almost complete, with less than 10% excreted unchanged in the urine . Significant antiarrhythmic activity generally occurs 16 to 20 hours after therapy is initiated .

Result of Action

This compound is used to treat irregular heartbeats (arrhythmias) and to maintain a normal heart rate . It suppresses frequent ventricular premature depolarizations and nonsustained ventricular tachycardia in 60% to 70% of patients, and it suppresses induced ventricular tachycardia in 15% to 25% of patients .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by the patient’s liver function, as it undergoes extensive first-pass metabolism in the liver Additionally, its efficacy can be influenced by the patient’s heart condition and the presence of other medications

Chemical Reactions Analysis

Types of Reactions

Moricizine Hydrochloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates leading to the final this compound compound .

Properties

IUPAC Name

ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S.ClH/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24;/h3-8,15H,2,9-14H2,1H3,(H,23,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQAKFHSULJNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047786
Record name Moricizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29560-58-5
Record name Ethmozine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29560-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moricizine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029560585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-[10-[3-(4-morpholinyl)-1-oxopropyl]-10H-phenothiazin-2-yl]-, ethyl ester, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Moricizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORICIZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71OK3Z1ESP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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